2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid
Description
Properties
IUPAC Name |
2-(1-adamantyl)-2-[(4-fluorobenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c20-15-3-1-14(2-4-15)17(22)21-16(18(23)24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,16H,5-10H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFSHYRSVIKQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid typically involves the following steps:
Formation of the Adamantane Derivative: Starting with adamantane, various functional groups can be introduced through halogenation or other substitution reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formamido Group Addition: The formamido group can be added through an amidation reaction, often using formic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions could target the formamido group.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Possible applications in materials science or as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The adamantane moiety is known for its ability to enhance lipophilicity and membrane permeability, which could influence the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Key Observations:
Fluorine’s electronegativity may enhance binding to hydrophobic pockets, while hydroxyl groups increase solubility .
Heterocyclic Modifications : Piperazine () and morpholine () substituents introduce nitrogen atoms, enabling ionic interactions absent in the target compound. These modifications are critical for CNS penetration or solubility .
Biological Activity
2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid is a synthetic organic compound characterized by an adamantane moiety and a 4-fluorophenyl group. This unique structural composition suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a rigid adamantane structure which enhances its stability and lipophilicity. The presence of the fluorophenyl group is significant due to the electron-withdrawing nature of fluorine, which can influence the compound’s pharmacological properties.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Adamantane moiety | Provides rigidity and stability |
| Fluorophenyl group | Enhances biological activity through electron withdrawal |
| Formamido group | Potential for interaction with biological targets |
The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes. The adamantane structure is known to enhance membrane permeability, facilitating access to intracellular targets.
Potential Targets
- Sigma Receptors : Recent studies indicate that adamantane derivatives can act as sigma receptor ligands, which are implicated in various neurological disorders and cancer therapies .
- Enzymatic Interactions : The compound may modulate enzyme activity, influencing metabolic pathways relevant to disease processes.
Biological Activity Studies
Research has focused on the synthesis and evaluation of adamantane-based compounds for their biological activities, particularly against cancer cell lines expressing sigma receptors.
Case Study: Sigma-2 Receptor Ligands
In a study by Alamri et al., several adamantane-based compounds were synthesized and tested for their binding affinity to sigma receptors. Molecular docking simulations suggested that these compounds could effectively bind to the sigma-2 receptor, with some derivatives showing comparable affinity to established ligands .
Table 2: Biological Activity Data from Sigma-2 Receptor Studies
| Compound Name | Binding Affinity (Ki) | Selectivity (σ1/σ2) |
|---|---|---|
| Reference Sigma-2 Ligand | 16 nM | High |
| This compound | TBD | TBD |
Applications in Medicinal Chemistry
The unique properties of this compound suggest several potential applications:
- Anticancer Agents : Due to its interaction with sigma receptors, it may serve as a lead compound in developing anticancer therapies.
- Drug Delivery Systems : The adamantane moiety's lipophilicity can enhance drug stability and bioavailability, making it suitable for incorporation into drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
